2-(4-methoxyphenyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]quinoline-4-carbohydrazide
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Overview
Description
2-(4-METHOXYPHENYL)-N’~4~-[(E,2E)-3-PHENYL-2-PROPENYLIDENE]-4-QUINOLINECARBOHYDRAZIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is known for its biological activity, and a hydrazide moiety, which is often involved in the formation of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-N’~4~-[(E,2E)-3-PHENYL-2-PROPENYLIDENE]-4-QUINOLINECARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base to form the quinoline structure. The hydrazide moiety is then introduced through a condensation reaction with hydrazine derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-N’~4~-[(E,2E)-3-PHENYL-2-PROPENYLIDENE]-4-QUINOLINECARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazide moiety to an amine.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-(4-METHOXYPHENYL)-N’~4~-[(E,2E)-3-PHENYL-2-PROPENYLIDENE]-4-QUINOLINECARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-N’~4~-[(E,2E)-3-PHENYL-2-PROPENYLIDENE]-4-QUINOLINECARBOHYDRAZIDE involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its anticancer activity. The hydrazide moiety can form covalent bonds with enzyme active sites, inhibiting their function. Additionally, the compound may modulate signaling pathways by binding to specific receptors or proteins .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial activity.
Hydrazide derivatives: Like isoniazid, used as an antibiotic.
Uniqueness
2-(4-METHOXYPHENYL)-N’~4~-[(E,2E)-3-PHENYL-2-PROPENYLIDENE]-4-QUINOLINECARBOHYDRAZIDE is unique due to its combined quinoline and hydrazide structure, which imparts a dual mechanism of action
Properties
Molecular Formula |
C26H21N3O2 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]quinoline-4-carboxamide |
InChI |
InChI=1S/C26H21N3O2/c1-31-21-15-13-20(14-16-21)25-18-23(22-11-5-6-12-24(22)28-25)26(30)29-27-17-7-10-19-8-3-2-4-9-19/h2-18H,1H3,(H,29,30)/b10-7+,27-17+ |
InChI Key |
OGYGOGSQUQETFI-MPCPQKGKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C=C/C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC=CC4=CC=CC=C4 |
Origin of Product |
United States |
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